3-Chloro-7-methylisoquinoline

描述

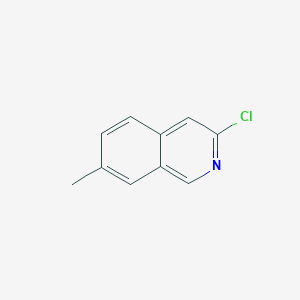

3-Chloro-7-methylisoquinoline is an organic compound with the molecular formula C10H8ClN. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the third position and a methyl group at the seventh position of the isoquinoline ring. This compound is a colorless to pale yellow crystal with an orange fragrance .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-methylisoquinoline can be achieved through various methods. One common approach involves the chlorination of 7-methylisoquinoline. The reaction typically employs thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

Starting Material: 7-Methylisoquinoline

Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

Reaction Conditions: Reflux

The reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield. The product is then purified through distillation or recrystallization.

化学反应分析

Types of Reactions

3-Chloro-7-methylisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group at the seventh position can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to form derivatives with reduced functional groups.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution Reactions: Derivatives with substituted nucleophiles at the third position.

Oxidation Reactions: Aldehydes or carboxylic acids at the seventh position.

Reduction Reactions: Reduced derivatives with altered functional groups.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer properties of isoquinoline derivatives, including 3-chloro-7-methylisoquinoline. Isoquinolines have been found to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown activity against MCF-7 breast cancer cells, with IC₅₀ values indicating significant inhibition of cell growth .

Case Study : A study demonstrated that certain isoquinoline derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanisms involved include the modulation of signaling pathways related to cell survival and apoptosis .

Neurological Disorders

This compound has also been investigated for its potential as a phosphodiesterase (PDE) inhibitor, which may be beneficial in treating neurological disorders such as schizophrenia and bipolar disorder. PDE inhibitors are known to enhance cognitive functions by increasing the levels of cyclic nucleotides in the brain .

Case Study : Research has indicated that isoquinoline derivatives can effectively inhibit PDE10A, leading to improved outcomes in animal models of psychiatric disorders. These findings suggest a pathway for developing new treatments with fewer side effects compared to traditional therapies .

Material Science Applications

In addition to its medicinal applications, this compound is being explored for use in material science. Its structural characteristics allow it to be used as a building block in synthesizing novel polymers and materials with unique properties.

Synthesis of Functional Materials

The compound can serve as a precursor for creating functionalized polymers that exhibit desirable mechanical and thermal properties. These materials can find applications in coatings, adhesives, and other industrial products.

Summary Table of Applications

作用机制

The mechanism of action of 3-Chloro-7-methylisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved can vary based on the specific context of its use.

相似化合物的比较

Similar Compounds

3-Chloroisoquinoline: Lacks the methyl group at the seventh position.

7-Methylisoquinoline: Lacks the chlorine atom at the third position.

3-Bromo-7-methylisoquinoline: Contains a bromine atom instead of chlorine at the third position.

Uniqueness

3-Chloro-7-methylisoquinoline is unique due to the presence of both a chlorine atom at the third position and a methyl group at the seventh position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

生物活性

3-Chloro-7-methylisoquinoline is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including antimicrobial and anticancer research.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. Its molecular formula is with a molecular weight of approximately 191.63 g/mol. The presence of a chlorine atom at the third position and a methyl group at the seventh position contributes to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance, studies have shown that isoquinoline derivatives can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The minimum inhibitory concentrations (MICs) for these compounds often correlate with their lipophilicity, suggesting that structural modifications can enhance their antibacterial potency .

| Compound | Target Bacteria | MIC (μg/mL) | Activity |

|---|---|---|---|

| This compound | MRSA | 4-8 | Moderate |

| This compound | VRE | 4-8 | Moderate |

Anticancer Activity

In vitro studies have demonstrated that derivatives of isoquinoline, including this compound, possess anticancer properties. For example, compounds have been evaluated against MCF-7 breast cancer cells, showing IC50 values indicating significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 16.1 | Apoptosis induction |

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets within cells. The compound may inhibit key enzymes or receptors involved in cellular processes such as proliferation and apoptosis. For instance, studies have indicated that isoquinoline derivatives can bind to bacterial FtsZ protein, disrupting cell division in bacteria .

Medicinal Chemistry

This compound is being explored as a lead compound for developing new therapeutic agents due to its promising biological activities. Its unique structure allows for further modifications that can enhance efficacy and selectivity against various diseases.

Proteomics and Bioimaging

The compound has been utilized in proteomics research to study protein interactions and modifications. By conjugating it to peptides, researchers can track biological processes using mass spectrometry. Additionally, its photophysical properties make it suitable for developing fluorescent probes for bioimaging applications .

Case Studies

- Antibacterial Activity : A study assessed the antibacterial effects of several isoquinoline derivatives against MRSA and VRE. The results demonstrated that structural modifications significantly affected the MIC values, highlighting the importance of chemical structure in biological activity.

- Anticancer Screening : In another investigation involving MCF-7 cells, various isoquinoline derivatives were screened for cytotoxicity. The findings suggested that specific substitutions on the isoquinoline ring could enhance anticancer activity.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-7-methylisoquinoline, and what are their limitations?

- Methodological Answer : The synthesis typically involves cyclization reactions or selective halogenation of isoquinoline precursors. For example, halogenation at the 3-position can be achieved using phosphorus oxychloride (POCl₃) under reflux conditions, while methyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution. A key challenge is regioselectivity, as competing reactions may yield undesired isomers. Yields are often moderate (40–60%), requiring purification via column chromatography .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- NMR : and NMR confirm substituent positions (e.g., methyl at C7 and chlorine at C3). Aromatic protons appear as distinct multiplet signals between δ 7.0–8.5 ppm.

- Mass Spectrometry : ESI-MS or GC-MS confirms the molecular ion peak at m/z 177.63 (M⁺) .

- Elemental Analysis : Validates the molecular formula (C₁₀H₈ClN) within acceptable error margins (±0.3%) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Initial screening includes:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) determination.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are critical for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) may enhance halogenation efficiency compared to non-polar solvents.

- Catalyst Addition : Lewis acids (e.g., AlCl₃) can improve regioselectivity during methyl group introduction.

- Temperature Gradients : Reflux at 80–100°C vs. microwave-assisted synthesis (30–60 minutes at 120°C) to reduce side reactions. Kinetic studies via HPLC can identify rate-limiting steps .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or tautomerism. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms coupling patterns.

- X-ray Crystallography : Provides unambiguous structural confirmation, especially for regioisomers.

- Computational Chemistry : DFT calculations (e.g., Gaussian) predict NMR shifts and compare them with experimental data to identify discrepancies .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer : SAR studies require:

- Analog Synthesis : Systematic substitution at C3 (Cl, Br, I) and C7 (methyl, ethyl, methoxy) to assess electronic and steric effects.

- Biological Profiling : Parallel assays (e.g., enzyme inhibition for kinase targets) to correlate substituents with activity.

- QSAR Modeling : Use of software like Schrodinger’s QikProp to predict physicochemical properties (logP, polar surface area) and bioactivity .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer :

- HPLC-MS/MS : Provides high sensitivity (LOD < 1 ng/mL) for pharmacokinetic studies in biological fluids.

- Isotope Dilution : Stable isotope-labeled internal standards (e.g., -labeled analog) improve quantification accuracy.

- Microscopy : Confocal imaging with fluorescent probes (e.g., BODIPY conjugates) to track cellular uptake .

Q. Experimental Design & Data Analysis

Q. How to design a robust experimental protocol for reproducibility in this compound synthesis?

- Methodological Answer :

- Detailed Reaction Logs : Document solvent batches, catalyst purity, and ambient humidity.

- Control Experiments : Include negative controls (no catalyst) and positive controls (literature methods).

- Collaborative Validation : Cross-verify results with independent labs using identical starting materials .

Q. What statistical approaches are appropriate for analyzing dose-response data in bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- Error Propagation Analysis : Account for variability in triplicate experiments using standard error margins.

- ANOVA with Post Hoc Tests : Compare IC₅₀ values across analogs (p < 0.05 significance threshold) .

Q. Literature & Reporting Standards

Q. How to ensure compliance with journal guidelines when reporting this compound research?

- Methodological Answer :

- Adhere to IUPAC Nomenclature : Use standardized terms (e.g., “this compound,” not abbreviations).

- Spectral Data Deposition : Upload raw NMR/MS files to repositories like PubChem or Zenodo.

- Ethics Declarations : Disclose conflicts of interest and animal/human study ethics approvals .

属性

IUPAC Name |

3-chloro-7-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-2-3-8-5-10(11)12-6-9(8)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGPSMOHOBPNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN=C(C=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610407 | |

| Record name | 3-Chloro-7-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-77-2 | |

| Record name | 3-Chloro-7-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。